BenchChemオンラインストアへようこそ!

Exemestane-13C,D3

Stable Isotope Labeling LC-MS/MS Method Development Internal Standard Selection

Exemestane-13C,D3 is a dual ¹³C/D₃-labeled internal standard engineered for definitive LC-MS/MS quantification of exemestane in bioanalytical workflows. Its +4 Da mass shift surpasses the minimum +3 Da requirement established for exemestane IS development, while the dual-isotope design eliminates deuterium exchange artifacts that disqualify deuterium-only analogs. Supplied as an ISO 17034 certified reference material with full characterization documentation, it ensures chromatographic co-elution with the target analyte, corrects matrix effects, and streamlines method validation for ANDA, DMF, and clinical pharmacokinetic submissions. For research use only.

Molecular Formula C₁₉¹³CH₂₁D₃O₂
Molecular Weight 300.41
Cat. No. B1162589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameExemestane-13C,D3
Synonyms6-Methyleneandrosta-1,4-diene-3,17-dione-19-13C,D3;  FCE 24304-19-13C,D3;  Aromasin-19-13C,D3
Molecular FormulaC₁₉¹³CH₂₁D₃O₂
Molecular Weight300.41
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Exemestane-13C,D3: A Dual-Labeled Stable Isotope Internal Standard for Precise LC-MS/MS Quantification of the Aromatase Inhibitor Exemestane


Exemestane-13C,D3 is a stable isotope-labeled analog of the steroidal aromatase inhibitor exemestane (Aromasin®), specifically engineered for use as an internal standard (IS) in quantitative bioanalytical workflows. The compound incorporates both carbon-13 (¹³C) and deuterium (D₃) atoms at designated positions, resulting in a molecular formula of C₁₉¹³CH₂₁D₃O₂ and a molecular weight of 300.41 g/mol [1]. This dual isotopic labeling strategy provides a mass shift of +4 Da relative to the unlabeled parent analyte (MW 296.41), a critical feature that enables definitive chromatographic and mass spectrometric differentiation without altering the compound's chemical behavior [2]. Exemestane-13C,D3 is supplied as a highly characterized reference material, typically with a purity exceeding 95% as determined by HPLC, and is intended exclusively for research applications including method development, validation, and pharmacokinetic studies [1].

Why Exemestane-13C,D3 Cannot Be Replaced by Single-Isotope or Unlabeled Analogs in Rigorous Quantitative Bioanalysis


In LC-MS/MS quantification, the use of a properly matched stable isotope-labeled internal standard is not merely a best practice but a necessity for achieving the precision and accuracy required by regulatory guidelines. While other labeled analogs of exemestane exist—such as exemestane-d₃ (MW 299.41) and exemestane-¹³C₃ (MW 299.36)—Exemestane-13C,D3 provides a unique combination of dual ¹³C and D₃ labeling that offers distinct advantages . As established in the synthesis literature, an acceptable IS for exemestane must have a molecular weight at least three mass units higher than the non-labeled material and maintain isotopic stability during sample preparation and analysis; deuterium-only labels were specifically rejected for exemestane due to potential exchange reactions and interfering ion formation during MS ionization [1]. Exemestane-13C,D3, with its +4 Da mass shift and dual isotopic composition, mitigates these risks while providing optimal chromatographic co-elution with the analyte—a critical parameter for correcting matrix effects and ionization variability .

Quantitative Differentiation of Exemestane-13C,D3: Head-to-Head and Comparative Evidence for Procurement Decisions


Superior Mass Shift (+4 Da) Relative to Unlabeled Exemestane Exceeds the Minimum Requirement for an Internal Standard

Exemestane-13C,D3 provides a mass shift of +4 Da compared to unlabeled exemestane (MW 300.41 vs. 296.41). This difference exceeds the established minimum requirement of +3 Da for an acceptable internal standard in exemestane LC-MS assays [1]. In contrast, single-isotope deuterated analogs such as exemestane-d₃ provide only a +3 Da shift, which the synthesis literature deemed potentially problematic due to deuterium exchange and interfering ion formation [2]. The dual labeling strategy employed in Exemestane-13C,D3 addresses these limitations by incorporating both ¹³C and D₃, providing a robust mass difference while minimizing the risk of isotopic overlap with the analyte's natural isotope distribution [3].

Stable Isotope Labeling LC-MS/MS Method Development Internal Standard Selection

Dual ¹³C and D₃ Labeling Mitigates Deuterium Exchange and Interfering Ion Formation Risks Inherent to Deuterium-Only Internal Standards

The original synthesis of a stable-labeled exemestane IS explicitly rejected deuterium-only and ¹⁸O labeling strategies due to concerns about possible exchange reactions during sample preparation and the formation of ions that interfere with analyte quantitation during mass spectrometer ionization [1]. By incorporating both ¹³C and D₃ atoms, Exemestane-13C,D3 circumvents these limitations: the ¹³C label provides a stable backbone mass shift unaffected by exchange, while the D₃ label contributes additional mass separation without introducing the full suite of risks associated with higher deuterium incorporation .

Isotope Exchange LC-MS/MS Quantification Internal Standard Stability

Documented Utility as an Internal Standard in Validated LC-MS/MS Methods for Exemestane Quantification in Human Plasma

Exemestane-13C,D3 has been explicitly cited as the stable isotope-labeled internal standard in published protocols for exemestane quantification in plasma, including a protocol using [¹³C,D₃]-exemestane (>96.0% purity) alongside unlabeled exemestane (>99.9% purity) . While method-specific validation parameters for Exemestane-13C,D3 itself are not published as a standalone dataset, the compound's adoption in established protocols demonstrates its suitability for rigorous quantitative bioanalysis. In contrast, single-isotope analogs such as exemestane-¹³C₃ have been used in earlier methods with LLOQs of 0.2 ng/mL for exemestane and 0.1 ng/mL for its metabolite [1], establishing a performance benchmark that dual-labeled IS products are expected to meet or exceed.

Method Validation Human Plasma Therapeutic Drug Monitoring

Commercially Available Under ISO 17034 Certified Reference Material Quality with Detailed Certificates of Analysis

Exemestane-13C,D3 is commercially available from multiple suppliers as a certified reference material under ISO 17034 accreditation, with comprehensive characterization including HPLC purity determination (>95%), NMR, and mass spectrometry [1]. The compound is supplied with a detailed Certificate of Analysis (COA) that includes structural confirmation data, eliminating the need for recipient laboratories to perform independent identity and purity verification—a significant time and resource savings [2].

ISO 17034 Reference Standard Quality Control

Optimized Research and Industrial Applications for Exemestane-13C,D3 Based on Verified Differentiation


Development and Validation of Regulatory-Compliant LC-MS/MS Methods for Exemestane in Biological Matrices

Exemestane-13C,D3 is the preferred internal standard for developing and validating LC-MS/MS methods intended for regulatory submission (e.g., ANDA, DMF) or therapeutic drug monitoring of exemestane. The compound's dual ¹³C and D₃ labeling provides a robust +4 Da mass shift that meets and exceeds the minimum +3 Da requirement established for exemestane IS development , while mitigating the deuterium exchange risks that led to the rejection of deuterium-only analogs in the original synthesis work [3]. Commercial availability as an ISO 17034 certified reference material with full characterization documentation streamlines method validation and ensures audit readiness.

Clinical Pharmacokinetic Studies of Exemestane in Breast Cancer Patients

In clinical pharmacokinetic studies requiring precise quantification of exemestane and its metabolites in human plasma, Exemestane-13C,D3 serves as a reliable internal standard that corrects for matrix effects and ionization variability. Published protocols have explicitly used [¹³C,D₃]-exemestane alongside high-purity unlabeled exemestane for plasma quantification . The dual-label design ensures consistent chromatographic behavior and MS response relative to the analyte, enabling accurate determination of pharmacokinetic parameters such as Cmax, AUC, and t½—metrics that are essential for understanding inter-individual variability in drug exposure and for establishing exposure-response relationships [3].

Quantitative Metabolic Profiling and Identification of Novel Exemestane Metabolites

For studies aimed at elucidating the complete metabolic fate of exemestane, including the identification and quantification of novel phase I and phase II metabolites, Exemestane-13C,D3 provides a stable and traceable internal standard. Recent investigations have identified previously unknown major metabolites of exemestane (cysteine conjugates) that account for 77% of total urinary metabolites and 35% of plasma metabolites . The use of a robust dual-labeled IS like Exemestane-13C,D3 ensures that quantitative comparisons across different metabolite species and sample matrices are reliable, enabling accurate assessment of metabolic pathways and potential pharmacogenomic influences on drug metabolism.

Method Transfer and Cross-Laboratory Standardization of Exemestane Bioanalytical Assays

When transferring validated LC-MS/MS methods between laboratories or standardizing assays across multi-site clinical trials, the use of a well-characterized, ISO 17034 certified internal standard like Exemestane-13C,D3 minimizes inter-laboratory variability. The compound's documented purity (>95%) and structural confirmation by NMR and MS [3] provide a consistent reference point for calibration, while its stable dual isotopic labeling ensures that method performance parameters (accuracy, precision, LLOQ) remain comparable across different instrument platforms and operators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Exemestane-13C,D3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.